([1,1'-Biphenyl]-2-yl)(phenyl)methanone
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Overview
Description
[1,1’-Biphenyl]-2-yl(phenyl)methanone, also known as 4-phenylbenzophenone, is an organic compound with the molecular formula C19H14O. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a biphenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl(phenyl)methanone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2-yl(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of UV absorbers, fragrances, and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl(phenyl)methanone involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with two phenyl groups attached to a carbonyl group.
4-Phenylbenzophenone: Similar structure but with different substitution patterns on the phenyl rings.
Phenylacetone: Contains a phenyl group attached to an acetone moiety
Uniqueness
[1,1’-Biphenyl]-2-yl(phenyl)methanone is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various specialized applications .
Properties
CAS No. |
1985-32-6 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
phenyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C19H14O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
InChI Key |
ZBVQEUUTPTVMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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